(2,5-DIMETHYL-3-FURYL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Dimethyl-3-furyl)[4-(4-fluorophenyl)piperazino]methanone is a complex organic compound with a molecular formula of C17H19FN2O2 This compound is characterized by the presence of a furan ring substituted with dimethyl groups and a piperazine ring substituted with a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethyl-3-furyl)[4-(4-fluorophenyl)piperazino]methanone typically involves multiple steps, starting with the preparation of the furan and piperazine intermediates. One common method involves the reaction of 2,5-dimethylfuran with a suitable acylating agent to introduce the methanone group. This is followed by the coupling of the resulting intermediate with 4-(4-fluorophenyl)piperazine under appropriate conditions, such as the use of a base and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dimethyl-3-furyl)[4-(4-fluorophenyl)piperazino]methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furanones or other oxidized derivatives.
Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohols or other reduced products.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the methanone group can produce alcohols.
Scientific Research Applications
(2,5-Dimethyl-3-furyl)[4-(4-fluorophenyl)piperazino]methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (2,5-Dimethyl-3-furyl)[4-(4-fluorophenyl)piperazino]methanone involves its interaction with specific molecular targets and pathways. The furan and piperazine rings can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The fluorophenyl group can enhance the compound’s binding affinity and selectivity for certain targets, making it a potent and specific modulator of biological processes .
Comparison with Similar Compounds
Similar Compounds
- (2,5-Dimethyl-3-furyl)[4-(2-fluorophenyl)piperazinyl]methanone
- (2,5-Dimethyl-3-furyl)[4-(5-trifluoromethyl-2-pyridinyl)piperazino]methanone
Uniqueness
Compared to similar compounds, (2,5-Dimethyl-3-furyl)[4-(4-fluorophenyl)piperazino]methanone stands out due to its specific substitution pattern, which can confer unique chemical and biological properties. The presence of the 4-fluorophenyl group, in particular, can enhance its stability, binding affinity, and selectivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2/c1-12-11-16(13(2)22-12)17(21)20-9-7-19(8-10-20)15-5-3-14(18)4-6-15/h3-6,11H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVZIRHHCQXQGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.